molecular formula C17H26N2O4 B2586534 2-Ethylhexyl 2-(2-hydrazinyl-2-oxoethoxy)benzoate CAS No. 1400541-16-3

2-Ethylhexyl 2-(2-hydrazinyl-2-oxoethoxy)benzoate

Cat. No.: B2586534
CAS No.: 1400541-16-3
M. Wt: 322.405
InChI Key: DLGOGTYXCXCRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Ethylhexyl 2-(2-hydrazinyl-2-oxoethoxy)benzoate” is a chemical compound with the molecular formula C17H26N2O4 . It is also known as "Benzoic acid, 2-(2-hydrazinyl-2-oxoethoxy)-, 1-(2-ethylhexyl) ester" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 322.4 , a predicted density of 1.098±0.06 g/cm3 , and a predicted boiling point of 507.3±30.0 °C .

Scientific Research Applications

Synthesis and Biological Activity

2-Ethylhexyl 2-(2-hydrazinyl-2-oxoethoxy)benzoate and its derivatives have been studied for their biological activities, particularly in the context of insect growth regulation. For instance, certain benzoate derivatives have been shown to act as partial juvenile hormone (JH) antagonists, affecting larval development in insects such as the silkworm, Bombyx mori. These compounds can induce precocious metamorphosis, a sign of JH deficiency, which was counteracted by JH agonists like methoprene. This indicates their potential use in pest control strategies by disrupting the normal developmental processes of insect pests (Kuwano et al., 2008).

Chemical Synthesis and Material Science

In the field of material science and chemical synthesis, derivatives of 2-ethylhexyl benzoate have been utilized. For example, the synthesis of phosphatidylinositol 4,5-bisphosphate analogs employed a derivative for the protection of alcohols, demonstrating the compound's utility in complex organic syntheses. This application is vital for the development of bioactive molecules and understanding biological pathways (Watanabe & Nakamura, 1997).

Anti-Juvenile Hormone Activity

Further research into the anti-juvenile hormone activity of ethyl benzoate derivatives has provided insights into their mechanism of action. For instance, ethyl 4-(2-benzylhexyloxy)benzoate was found to inhibit juvenile hormone synthesis by suppressing the transcription of biosynthetic enzymes in the corpora allata of Bombyx mori. This suppression leads to precocious metamorphosis, highlighting the compound's role in modulating hormone-driven processes in insects (Kaneko et al., 2011).

Catalysis and Organic Transformations

Benzoate esters have also been used in catalysis and organic transformations. For example, the synthesis of hydroxylated arenes has been facilitated by ruthenium(II)-catalyzed ortho-hydroxylation, using ethyl benzoates as directing groups. This method demonstrates the compound's utility in synthetic organic chemistry, enabling the functionalization of aromatic compounds with high specificity and yield (Yang, Lin, & Rao, 2012).

Properties

IUPAC Name

2-ethylhexyl 2-(2-hydrazinyl-2-oxoethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-3-5-8-13(4-2)11-23-17(21)14-9-6-7-10-15(14)22-12-16(20)19-18/h6-7,9-10,13H,3-5,8,11-12,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGOGTYXCXCRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1OCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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